![molecular formula C18H20N8O2S B2809098 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 2320178-15-0](/img/structure/B2809098.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H20N8O2S and its molecular weight is 412.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Structural Characteristics
The compound features a unique combination of a triazolo-pyridazine moiety and a thiazolo-pyrimidine derivative. Its molecular formula is C22H25N7O2, indicating the presence of multiple functional groups that contribute to its biological properties.
Structural Feature | Description |
---|---|
Triazolo-Pyridazine | Provides potential interactions with various biological targets. |
Thiazolo-Pyrimidine | Associated with anti-inflammatory and anticancer properties. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it exhibits inhibitory effects on carbonic anhydrase, which is crucial for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic applications in conditions such as glaucoma and certain types of edema.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The thiazole ring is particularly noted for its role in enhancing antibacterial activity .
- Anticancer Properties : The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis suggests potential applications in cancer therapy. Studies have indicated that it may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .
Case Studies
Several studies have evaluated the biological activity of compounds similar to this compound:
- Anti-Tubercular Activity : A series of substituted benzamide derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant potential for further development as anti-tubercular agents .
- Cytotoxicity Studies : The cytotoxicity of various derivatives was assessed on human embryonic kidney cells (HEK-293). Most active compounds demonstrated low toxicity levels, suggesting a favorable safety profile for further pharmacological exploration .
Research Findings
Recent findings highlight the following aspects regarding the biological activity of the compound:
- In vitro Studies : In vitro assays have confirmed the compound's ability to inhibit specific enzymes and its selective toxicity towards cancer cells while sparing normal cells.
- Docking Studies : Molecular docking studies reveal that the compound binds effectively to target proteins involved in disease pathways, supporting its potential as a lead compound for drug development.
- Pharmacokinetics : Early pharmacokinetic evaluations suggest that the compound has favorable absorption and distribution characteristics, which are critical for oral bioavailability.
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown that derivatives of triazolo compounds exhibit promising cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. For instance, one study reported IC50 values of 1.06 µM for A549, 1.23 µM for MCF-7, and 2.73 µM for HeLa cells, indicating effective inhibition of cell proliferation in a dose-dependent manner .
Kinase Inhibition
The compound's structure suggests potential activity as a kinase inhibitor. Kinases are critical in regulating various cellular processes; thus, inhibiting these enzymes can lead to therapeutic effects in cancer treatment. Research indicates that triazolo derivatives can inhibit specific kinases involved in cancer progression, making them candidates for drug development targeting these pathways .
Anti-Tubercular Activity
Recent studies have explored the compound's potential as an anti-tubercular agent. A series of substituted compounds were synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives showed significant activity with IC50 values ranging from 1.35 to 2.18 µM, suggesting that modifications to the triazolo framework can enhance anti-tubercular properties .
Cytotoxic Mechanism
The cytotoxic effects of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide are believed to involve the induction of apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of key survival signals mediated by kinases .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer and tuberculosis. Such studies help elucidate the structure–activity relationships (SAR) critical for optimizing the compound's efficacy and selectivity against specific targets .
Cytotoxicity Evaluation
A detailed study evaluated the cytotoxicity of this compound against several cancer cell lines:
Cell Line | IC50 Value (µM) |
---|---|
A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 |
HeLa | 2.73 ± 0.33 |
These values indicate that the compound effectively inhibits cell proliferation at low concentrations compared to established chemotherapeutics .
Anti-Tubercular Activity Assessment
Another significant study focused on synthesizing derivatives based on this compound's structure to evaluate their anti-tubercular activity against Mycobacterium tuberculosis. The most active compounds showed IC50 values between 1.35 and 2.18 µM with low toxicity towards human embryonic kidney cells (HEK293), indicating a favorable therapeutic index for further development .
Propiedades
IUPAC Name |
N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2S/c1-11-6-19-18-26(17(11)28)12(9-29-18)5-16(27)23(2)13-7-24(8-13)15-4-3-14-21-20-10-25(14)22-15/h3-4,6,10,12-13H,5,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEPBKCUQIVORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.